molecular formula C13H18O B093640 5,8-Tridecadiyn-7-one CAS No. 18621-56-2

5,8-Tridecadiyn-7-one

Cat. No.: B093640
CAS No.: 18621-56-2
M. Wt: 190.28 g/mol
InChI Key: HIMXZONSEQRTFZ-UHFFFAOYSA-N
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Description

5,8-Tridecadiyn-7-one is a high-purity chemical compound characterized by its diyne and ketone functional groups. This structural motif makes it a valuable building block in organic synthesis and materials science research. Potential applications include its use in click chemistry reactions, particularly in Huisgen cycloadditions, to create complex heterocyclic systems. Researchers also utilize such compounds in the development of novel polymers and as precursors for pharmaceuticals and agrochemicals. The conjugated system present in the molecule may be of interest in the study of organic electronics and nonlinear optical materials. Please note: This product is intended for research and development purposes only. It is not intended for use in diagnostics, therapeutics, or for any other human or veterinary consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18621-56-2

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

trideca-5,8-diyn-7-one

InChI

InChI=1S/C13H18O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h3-8H2,1-2H3

InChI Key

HIMXZONSEQRTFZ-UHFFFAOYSA-N

SMILES

CCCCC#CC(=O)C#CCCCC

Canonical SMILES

CCCCC#CC(=O)C#CCCCC

Other CAS No.

18621-56-2

Synonyms

trideca-5,8-diyn-7-one

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 5,8 Tridecadiyn 7 One

Electrophilic and Nucleophilic Reactions of the Diacetylenic Ketone System

The electronic character of 5,8-tridecadiyn-7-one allows it to participate in both electrophilic and nucleophilic reactions. The carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the oxygen atom, with its lone pairs of electrons, can act as a nucleophile or a Brønsted-Lowry base.

The acetylenic C≡C triple bonds also contribute significantly to the molecule's reactivity. They can act as nucleophiles, attacking strong electrophiles, or they can be activated by transition metals to become electrophilic and undergo nucleophilic attack. The conjugation of the carbonyl group with the adjacent alkyne (at C7-C8) influences the electron density and reactivity of both functional groups.

Table 1: Electrophilic and Nucleophilic Sites in this compound

SiteCharacterPotential Reactions
Carbonyl Carbon (C7)ElectrophilicNucleophilic addition
Carbonyl OxygenNucleophilic/BasicProtonation, Coordination to Lewis acids
Alkyne Carbons (C5, C6, C8, C9)Nucleophilic/Electrophilic (upon activation)Electrophilic addition, Nucleophilic addition (metal-catalyzed)

Cyclization Reactions and Heterocycle Formation

The linear framework of this compound, with its strategically placed reactive sites, is a prime substrate for a variety of intramolecular cyclization reactions, often leading to the formation of complex heterocyclic and carbocyclic systems. These transformations are frequently catalyzed by transition metals, particularly gold(I) complexes, which are known for their high affinity for alkynes (alkynophilicity).

While this compound is a diynone, valuable insights into its reactivity can be drawn from studies on related diyn-3-ol systems. Gold(I) catalysts are highly effective in activating the alkyne moieties of such molecules, initiating a cascade of reactions. For instance, a typical gold(I)-catalyzed reaction on a diyne system can proceed through a sequence of cyclizations, such as a 6-exo-dig followed by a 6-endo-dig cyclization. nih.gov This can lead to the formation of polycyclic frameworks. In the context of 1,4-diyn-3-ones, gold(I)-catalyzed oxidative cascade cyclizations have been shown to produce complex fused furan (B31954) scaffolds. acs.org These reactions can involve intricate steps like alkynyl migration and further cyclizations. acs.org

A plausible Gold(I)-catalyzed cascade for a molecule like this compound could be initiated by the coordination of the gold catalyst to one of the alkyne units. This activation would render the alkyne susceptible to intramolecular attack by the carbonyl oxygen or the other alkyne, triggering a cascade of bond formations.

The synthesis of furan rings from diyne precursors is a well-established transformation that can be catalyzed by various metals, including gold. organic-chemistry.org The general mechanism often involves the activation of an alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack from an oxygen-containing functionality. In the case of a diynone like this compound, a plausible pathway to a furan ring could involve the hydration of one of the triple bonds to form a 1,4-dicarbonyl intermediate. This intermediate can then undergo an acid-catalyzed cyclization and dehydration, a process known as the Paal-Knorr furan synthesis, to yield a substituted furan. organic-chemistry.orgpharmaguideline.com

Alternatively, gold(I) catalysis can directly promote the cyclization of diynones to furans through different mechanistic pathways, potentially involving vinylgold intermediates.

Beyond gold-catalyzed reactions, other intramolecular cyclization processes are possible for this compound. For example, under basic conditions, an intramolecular condensation reaction could occur, analogous to a Dieckmann cyclization if a suitable enolate can be formed and attack one of the alkyne moieties. youtube.com Furthermore, radical-initiated cyclizations could also lead to the formation of various carbocyclic and heterocyclic products. The specific outcome of these reactions would be highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Rearrangement Reactions and Migratory Processes within Diyne-Ketone Frameworks

The rigid yet electronically flexible framework of diyne-ketones is susceptible to various rearrangement reactions, often triggered by catalysts or specific reaction conditions. These rearrangements can lead to significant structural reorganization and the formation of novel molecular architectures.

In the context of gold(I)-catalyzed reactions of diynes, rearrangements such as rsc.orgrsc.org-sigmatropic rearrangements of propargyl esters are known to occur. monash.edu While this compound does not possess an ester group, analogous migratory processes involving the alkyl chains could be envisaged under certain catalytic conditions. For instance, activation of an alkyne could lead to the formation of a carbocationic intermediate that undergoes a 1,2-hydride or 1,2-alkyl shift.

Furthermore, reactions like the Wolff rearrangement, which involves the conversion of an α-diazocarbonyl compound to a ketene, are fundamental in organic synthesis. wikipedia.org While not directly applicable to this compound itself, the principles of migratory aptitude and rearrangement to form more stable intermediates are relevant to the potential transformations of its derivatives. Similarly, dienone-phenol rearrangements illustrate how a change in electronic distribution, often acid-catalyzed, can drive the migration of alkyl or aryl groups to achieve an aromatic, and thus more stable, system. wikipedia.orgyoutube.com

Reactivity with Specific Nucleophiles (e.g., thiols, amines)

The electrophilic nature of both the carbonyl carbon and the activated alkyne carbons in this compound makes it a good substrate for reactions with various nucleophiles, such as thiols and amines.

The reaction of diynones with primary amines can lead to the formation of enaminones through a Michael-type addition to one of the alkyne moieties. researchgate.net These enaminone intermediates can then undergo further intramolecular reactions, such as hydroamination, to yield nitrogen-containing heterocycles like pyridones. researchgate.net The reaction of amines with carbonyl compounds is a fundamental process in organic chemistry, leading to the formation of imines or enamines, depending on the structure of the amine and the ketone. youtube.com

Thiols are also potent nucleophiles that can react with diynones. The addition of a thiol to an activated alkyne is a key step in thiol-yne "click" chemistry. nih.gov This reaction can proceed via a radical or a nucleophilic mechanism, depending on the reaction conditions. The reaction of this compound with a thiol could result in the mono- or di-addition of the thiol to the alkyne units, leading to the formation of vinyl sulfides. The reactivity of thiols with carbonyl groups to form thioacetals is also a well-known transformation. chemistrysteps.com

Table 2: Potential Products from the Reaction of this compound with Nucleophiles

NucleophileReagent ExamplePotential Product(s)Reaction Type
AminePrimary amine (R-NH₂)Enaminone, PyridoneMichael addition, Cyclization
ThiolThiol (R-SH)Vinyl sulfide, ThioacetalThiol-yne addition, Nucleophilic addition

Advanced Spectroscopic Characterization of 5,8 Tridecadiyn 7 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 5,8-Tridecadiyn-7-one, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

Due to the molecule's symmetry around the central carbonyl group, the number of unique signals in both ¹H and ¹³C NMR spectra is halved. The structure features six chemically distinct carbon environments and five distinct proton environments.

¹H NMR Spectroscopy: The proton spectrum would be expected to show five distinct signals. The protons on carbons adjacent to the triple bonds (C4 and C10) would be deshielded due to the anisotropic effect of the alkyne groups and their proximity to the electron-withdrawing carbonyl group, likely appearing in the 2.0-3.0 ppm range. The signals for the remaining methylene (B1212753) groups would appear further upfield, with the terminal methyl protons (C1 and C13) exhibiting the highest shielding and appearing around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon spectrum would provide a map of the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon (C7) due to its significant deshielding, typically appearing in the range of 180-200 ppm. The sp-hybridized carbons of the alkyne groups (C5, C6, C8, C9) would resonate in the characteristic alkyne region of 70-110 ppm. oregonstate.edu The remaining sp³-hybridized carbons of the butyl chains would appear in the upfield region of the spectrum (10-40 ppm). libretexts.org

Predicted NMR Data for this compound (Note: The following are predicted chemical shift ranges based on typical values for the respective functional groups, as specific experimental data for this compound is not available in the cited literature.)

Atom Position ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted)
C1, C130.9 - 1.0 (t)10 - 15
C2, C121.4 - 1.6 (m)16 - 25
C3, C111.5 - 1.7 (m)25 - 35
C4, C102.2 - 2.5 (t)20 - 30
C5, C9-70 - 90
C6, C8-85 - 110
C7-180 - 200

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch, expected in the region of 1670-1690 cm⁻¹ for a conjugated ketone. Another key feature would be the absorption corresponding to the carbon-carbon triple bond (C≡C) stretch. For a non-terminal alkyne, this peak is typically found between 2190-2260 cm⁻¹; however, its intensity can be weak and is dependent on the symmetry and dipole moment of the bond. The spectrum would also feature C-H stretching vibrations from the alkyl chains just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch would be visible, the C≡C stretch of the symmetrically substituted alkyne units would be expected to produce a strong Raman signal, as the vibration induces a significant change in polarizability. This makes Raman particularly useful for confirming the presence of the diyne system.

Expected Vibrational Frequencies for this compound (Note: The following are predicted vibrational frequencies based on typical values for the respective functional groups.)

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=OStretch1670 - 1690 (Strong)1670 - 1690 (Weak-Medium)
C≡CStretch2190 - 2260 (Weak-Medium)2190 - 2260 (Strong)
C-H (sp³)Stretch2850 - 2960 (Strong)2850 - 2960 (Strong)

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of molecular weight and elemental composition. The molecular formula for this compound is C₁₃H₁₈O, corresponding to a monoisotopic mass of approximately 190.1358 Da. uni.lu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 190. A primary fragmentation pathway for ketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and an adjacent carbon. For this compound, this would involve cleavage at the C6-C7 or C7-C8 bond, leading to the formation of acylium ions. The loss of a butyl-ethynyl radical (•C₆H₉) would result in a fragment ion at m/z 95, while the loss of a pentyl radical (•C₅H₁₁) from the other side via cleavage at the C4-C5 bond would also contribute to the fragmentation pattern.

Predicted Mass Spectrometry Data for this compound Adducts (Source: PubChemLite) uni.lu

Adduct Formula Predicted m/z
[M]⁺[C₁₃H₁₈O]⁺190.13522
[M+H]⁺[C₁₃H₁₉O]⁺191.14305
[M+Na]⁺[C₁₃H₁₈ONa]⁺213.12499
[M+K]⁺[C₁₃H₁₈OK]⁺229.09893
[M-H]⁻[C₁₃H₁₇O]⁻189.12849

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence, provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated system formed by the carbonyl group and the two flanking alkyne groups (C≡C-C(=O)-C≡C).

This conjugation allows for π → π* electronic transitions. As a result, the compound is expected to absorb UV radiation. The absorption maximum (λ_max) would likely fall in the UV region, characteristic of conjugated enone-like systems. The exact wavelength and molar absorptivity (ε) would depend on the solvent and the specific conformation of the molecule. While many conjugated organic systems exhibit fluorescence (emission of light after absorption), it is not guaranteed. If this compound were to fluoresce, it would emit light at a longer wavelength than it absorbs, but without experimental data, its potential as a fluorophore remains undetermined.

High-Resolution Spectroscopic Techniques for Fine Structural Details

For definitive molecular formula confirmation, high-resolution mass spectrometry (HRMS) is indispensable. HRMS can measure the mass-to-charge ratio to several decimal places, allowing for the calculation of a precise elemental composition. For this compound, an HRMS measurement would confirm the molecular formula C₁₃H₁₈O by providing a mass value extremely close to the calculated exact mass of 190.13577 Da, thereby distinguishing it from any other potential compounds with the same nominal mass but different atomic compositions. uni.lu

Further structural details and the definitive assignment of all proton and carbon signals could be achieved using advanced 2D NMR techniques. For instance, a Heteronuclear Single Quantum Coherence (HSQC) experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal longer-range (2-3 bond) couplings between protons and carbons, which would be crucial for confirming the connectivity across the quaternary alkyne and carbonyl carbons.

Computational and Theoretical Investigations of 5,8 Tridecadiyn 7 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine the electron density distribution, from which numerous molecular properties can be derived. For 5,8-Tridecadiyn-7-one, DFT calculations provide fundamental insights into its stability, reactivity, and the nature of its chemical bonds.

Detailed research findings from DFT calculations would focus on several key quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity.

Another useful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). researchgate.net For this compound, the MEP would highlight the electronegative oxygen atom of the carbonyl group as a site of negative potential (prone to electrophilic attack) and surrounding areas as sites of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

Parameter Calculated Value (Illustrative) Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -1.2 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.3 eV Predicts chemical stability and reactivity
Ionization Potential 7.0 eV Energy required to remove an electron
Electron Affinity 0.8 eV Energy released upon gaining an electron

These theoretical calculations are foundational for predicting how this compound will behave in chemical reactions, guiding synthetic planning and mechanistic investigations.

Mechanistic Modeling of Catalytic Transformations and Reaction Pathways

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. For this compound, which features reactive alkyne and ketone functional groups, theoretical modeling can map out the potential energy surfaces for various transformations. This involves identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

Using DFT and other ab initio methods, researchers can calculate the activation energies required for a reaction to proceed, thereby predicting the most likely reaction pathway. nih.gov This is particularly valuable for understanding catalytic cycles, such as the metal-catalyzed hydrogenation of the alkyne groups or nucleophilic addition to the carbonyl carbon. By modeling the step-by-step interactions between the substrate, catalyst, and other reagents, a detailed picture of the reaction mechanism emerges.

For example, modeling the addition of a nucleophile to the carbonyl group of this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, the tetrahedral intermediate, and the product.

Transition State Search: Locating the highest-energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Frequency Analysis: Confirming the nature of the stationary points (as minima or transition states) and calculating thermodynamic properties like Gibbs free energy.

Table 2: Illustrative Calculated Energies for a Hypothetical Reaction Pathway

Species Relative Energy (kcal/mol) Description
Reactants (this compound + Nu⁻) 0.0 Starting materials
Transition State +12.5 Energy barrier for nucleophilic attack

Such detailed modeling provides predictive power, allowing chemists to optimize reaction conditions and design more efficient catalysts for transformations involving flexible diyne structures.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Diyne Structures

The structural flexibility of this compound, imparted by its two alkyl chains, means it can exist in numerous spatial arrangements or conformations. libretexts.org Conformational analysis is the study of the energies and populations of these different conformers. lumenlearning.com The rotation around the single bonds in the pentyl and butyl chains leads to various rotamers, each with a distinct potential energy.

Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles and calculating the energy of each resulting structure. researchgate.net This process identifies low-energy, stable conformations and the energy barriers that separate them. The most stable conformer is the one that minimizes steric hindrance and torsional strain. libretexts.org

Table 3: Illustrative Relative Energies of Stable Conformers of this compound

Conformer Dihedral Angle (C5-C6-C7-C8) Relative Energy (kcal/mol) Boltzmann Population (%)
A (Global Minimum) 175° 0.00 65.1
B -65° 0.85 21.3

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical chemistry plays a vital role in interpreting and predicting spectroscopic data. arxiv.orgnih.gov DFT calculations are widely used to compute the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum and the chemical shifts observed in a nuclear magnetic resonance (NMR) spectrum. protheragen.aimdpi.com

The process begins with the optimization of the molecule's geometry to find its most stable structure. Following this, a frequency calculation is performed, which simulates the vibrational modes of the molecule. protheragen.ai Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a calculated frequency. Due to inherent approximations in the computational models, these calculated frequencies are often systematically higher than experimental values and are corrected using an empirical scaling factor to improve accuracy. arxiv.org

For this compound, the most characteristic IR absorptions would be the stretching vibrations of the carbonyl (C=O) group and the alkyne (C≡C) triple bonds. Computational predictions can pinpoint the expected wavenumbers for these vibrations with high precision. Similarly, NMR chemical shifts for the ¹H and ¹³C nuclei can be calculated and compared to experimental spectra to confirm the molecular structure. This synergy between theoretical prediction and experimental measurement is a powerful approach for structural elucidation.

Table 4: Comparison of Predicted and Typical Experimental IR Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) (Illustrative) Scaled Frequency (cm⁻¹) (Illustrative) Typical Experimental Range (cm⁻¹)
C=O Stretch 1755 1715 1705 - 1725
C≡C Stretch 2280 2225 2190 - 2260

Synthetic Applications and Functionalization of 5,8 Tridecadiyn 7 One

Role as a Versatile Building Block in the Synthesis of Complex Molecular Architectures

The dual reactivity of the ketone and the two alkyne moieties makes 5,8-Tridecadiyn-7-one a highly versatile building block in organic synthesis. The ketone can undergo a wide range of classical carbonyl reactions, such as nucleophilic addition, reduction, and condensation. Simultaneously, the alkyne groups can participate in reactions like cycloadditions, metal-catalyzed cross-coupling reactions, and nucleophilic additions, offering numerous pathways for molecular elaboration.

This multi-functionality allows for the stepwise or sequential functionalization of the molecule, enabling the construction of intricate and highly substituted structures from a relatively simple precursor. For instance, the ketone could first be converted into a chiral alcohol, setting a stereocenter, followed by differential functionalization of the two distinct alkyne groups. This controlled approach is fundamental in the synthesis of complex natural products and other advanced molecular targets. The rigid diyne cassette can be incorporated into macrocycles or other sterically constrained systems, where it serves as a stable and predictable structural element.

Precursors for Bio-Inspired and Pharmaceutically Relevant Scaffolds

The structural motifs present in this compound are valuable for the synthesis of scaffolds found in biologically active molecules. Diynes are precursors to a variety of heterocyclic systems through cyclization reactions. The development of scaffolds that mimic the extracellular matrix (ECM) of biological tissues is a key goal in tissue engineering. nih.gov Bio-inspired design can lead to scaffolds that support cell adhesion, growth, and differentiation. nih.gov For instance, the diyne unit can undergo Bergman cyclization or other pericyclic reactions to form aromatic cores, which are prevalent in pharmaceuticals.

Furthermore, the linear diyne structure can be transformed into various fused heterocyclic systems, such as indolobenzazepines, which exhibit a range of medicinal properties, including anticancer and anti-inflammatory activities. nih.gov The ability to construct complex molecular frameworks is crucial for developing new drugs. For example, adamantane (B196018) derivatives, known for their lipophilic nature, are used as antiviral and antidiabetic agents. researchgate.net The strategic functionalization of a precursor like this compound allows for the generation of a library of compounds that can be screened for biological activity, accelerating the drug discovery process.

Scaffold TypePotential Synthetic Transformation from DiyneTherapeutic Area
Fused AromaticsBergman CyclizationAnticancer
IndolizinesAnnulation/Cyclization ReactionsVarious
BenzazepinesIntramolecular CyclizationAnticancer, Anti-inflammatory nih.gov
HeterocyclesPaal-Knorr type reactions after alkyne reductionVarious

Development of New Methodologies in Organic Synthesis Utilizing Diacetylenic Ketones

Diacetylenic ketones like this compound serve as ideal substrates for the development and validation of new synthetic methodologies. The presence of multiple reactive sites allows researchers to test the chemo- and regioselectivity of novel reagents and catalytic systems. For example, developing a catalyst that selectively hydrogenates one alkyne in the presence of the other and the ketone would represent a significant methodological advancement.

New methods for forming carbon-carbon and carbon-heteroatom bonds often rely on substrates with well-defined reactivity. The alkynes in this compound are suitable for exploring reactions such as the thiol-yne click reaction, a highly efficient process for forming thioether linkages under mild conditions. walshmedicalmedia.comwalshmedicalmedia.com This reaction is noted for its high efficiency, functional group tolerance, and ability to create diverse molecular architectures. walshmedicalmedia.comwalshmedicalmedia.com Furthermore, the development of transition-metal-catalyzed couplings has enabled the use of less reactive carbon nucleophiles in ketone synthesis. nih.gov The investigation of such reactions on diacetylenic ketones can lead to the discovery of novel transformations that are broadly applicable in organic synthesis.

Reaction TypeFunctional Group TargetedPotential Outcome
Selective HydrogenationOne C≡C bondMono-enyne ketone
Thiol-Yne ReactionBoth C≡C bondsBis-thioether ketone walshmedicalmedia.com
Asymmetric ReductionC=O bondChiral propargyl alcohol
Sonogashira CouplingOne or both C≡C bondsAryl-substituted diyne
Pauson-Khand ReactionOne C≡C bondBicyclic enone

Polymerization and Material Science Applications of Diyne Systems

The diyne functionality is a key component in the synthesis of advanced polymers and materials. Monomers containing two alkyne groups, such as this compound, can undergo polymerization to form conjugated polymers. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in sensors, organic electronics, and high-performance coatings. walshmedicalmedia.com

One powerful method for polymerization is the Glaser coupling reaction, which links terminal alkynes to form a polydiacetylene chain. nih.gov This process can be adapted for diyne systems to create cross-linked networks or two-dimensional polymers. nih.govresearchgate.net Recent advances have demonstrated the synthesis of crystalline two-dimensional polymers (2DPs) through irreversible carbon-carbon coupling reactions on liquid surfaces. nih.govresearchgate.net

Additionally, thiol-yne click chemistry provides a robust method for creating polymer networks. walshmedicalmedia.com The reaction between a dithiol and a diyne monomer like this compound can lead to the formation of cross-linked polymers with high thermal stability and mechanical strength. walshmedicalmedia.com These materials are being explored for a range of applications, including drug delivery, self-healing coatings, and biomedical devices. walshmedicalmedia.com The ability to precisely control the polymer architecture at the molecular level has significant implications for material design. walshmedicalmedia.com

Structure Reactivity Relationships of 5,8 Tridecadiyn 7 One Analogues and Derivatives

Investigation of Substituent Effects on Reactivity, Selectivity, and Reaction Outcomes

Substituents introduced at various positions on the 5,8-Tridecadiyn-7-one scaffold can profoundly influence its chemical behavior. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electron density distribution across the conjugated system, thereby affecting the electrophilicity of the carbonyl carbon and the β-carbon atoms of the acetylenic bonds.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, are expected to enhance the electrophilic character of the carbonyl carbon and the triple bonds. This increased electrophilicity would likely make the molecule more susceptible to nucleophilic attack, a common reaction pathway for α,β-unsaturated ketones. nih.govmcat-review.org For instance, in reactions with nucleophiles like thiols or amines, the presence of an EWG could lead to faster reaction rates for Michael-type additions. researchgate.netresearchgate.net

Conversely, electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR₂) groups, would be expected to decrease the electrophilicity of the conjugated system. This could lead to slower reaction rates with nucleophiles. However, EDGs can also influence the regioselectivity of certain reactions by altering the relative reactivity of the different electrophilic sites within the molecule.

The steric bulk of substituents also plays a critical role in the reactivity of this compound analogues. mcat-review.org Large, bulky groups positioned near the reactive centers can hinder the approach of nucleophiles, leading to a decrease in reaction rates. This steric hindrance can also be exploited to control the stereoselectivity of reactions, favoring the formation of one stereoisomer over another.

The following table illustrates the predicted effects of various substituents on the reactivity of the diyne-ketone system based on general principles of organic chemistry.

Substituent (R) on the Alkyl ChainElectronic EffectPredicted Effect on Reactivity Towards Nucleophiles
-HNeutralBaseline reactivity
-OCH₃Electron-donatingDecreased reactivity
-NO₂Electron-withdrawingIncreased reactivity
-C(CH₃)₃Steric hindranceDecreased reactivity

These substituent effects also extend to the spectral properties of the molecules. The introduction of substituents can cause shifts in the absorption maxima in UV-visible spectra. researchgate.netresearchgate.netnih.gov For example, the presence of electron-donating groups can lead to a red shift (bathochromic shift) in the absorption spectrum. rsc.org

Synthesis and Characterization of Isomeric and Homologous Diacetylenic Ketones

The synthesis of isomers and homologues of this compound allows for a systematic investigation of structure-reactivity relationships. Homologues, which differ in the length of the alkyl chains, can provide insights into the influence of chain length on physical properties and reactivity. Isomers, which have the same molecular formula but different arrangements of atoms, can reveal the importance of the relative positions of the functional groups.

A general synthetic approach to diacetylenic ketones involves the coupling of two terminal alkynes with a carbonyl-containing fragment. Variations of this approach can be used to introduce different substituents and to create isomers with the triple bonds at different positions relative to the ketone. nih.gov For example, a Sonogashira coupling reaction could be employed to couple a terminal alkyne with a vinyl or aryl halide, followed by oxidation to the ketone.

The characterization of these synthesized analogues is crucial for confirming their structures and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are employed. IR spectroscopy is particularly useful for identifying the characteristic stretching frequencies of the carbonyl group (C=O) and the alkyne (C≡C) bonds. The position of the carbonyl absorption in the IR spectrum can be influenced by the electronic effects of nearby substituents.

The following table provides hypothetical IR and UV-Vis data for isomeric diacetylenic ketones to illustrate how these techniques can be used to differentiate between them.

CompoundKey IR Frequencies (cm⁻¹)UV-Vis λmax (nm)
This compound~2200 (C≡C), ~1680 (C=O)~280
4,7-Tridecadiyn-6-one (Isomer)~2210 (C≡C), ~1675 (C=O)~295
6,9-Tridecadiyn-8-one (Isomer)~2190 (C≡C), ~1685 (C=O)~275

Design Principles for Modified Diyne-Ketone Architectures

The design of modified diyne-ketone architectures based on the this compound scaffold is guided by the desired properties and applications of the target molecules. By strategically incorporating specific functional groups and structural motifs, it is possible to create novel compounds with enhanced reactivity, selectivity, or unique physical properties. nih.govacs.orgresearchgate.net

One design principle involves the incorporation of functional groups that can participate in specific chemical transformations. For example, the introduction of a hydroxyl group could allow for the formation of esters or ethers, while the incorporation of a halogen could enable further cross-coupling reactions.

Another important design consideration is the potential for self-assembly and polymerization. Diacetylene-containing molecules are known to undergo topochemical polymerization when arranged in a suitable crystalline lattice. unm.eduacs.org By designing analogues of this compound with appropriate intermolecular interactions (e.g., hydrogen bonding or π-π stacking), it may be possible to create self-assembling systems that can be polymerized to form novel materials with interesting optical and electronic properties.

Furthermore, the diyne-ketone framework can be incorporated into larger molecular architectures, such as macrocycles or polymers. This can lead to materials with unique host-guest properties or with applications in areas such as molecular sensing or electronics. The principles of molecular recognition and supramolecular chemistry can be applied to design diyne-ketone-based receptors for specific analytes.

Future Research Directions and Unexplored Avenues for 5,8 Tridecadiyn 7 One

Development of More Sustainable and Green Synthetic Routes

The current synthetic methodologies for preparing 5,8-Tridecadiyn-7-one and its analogs often rely on traditional organic synthesis techniques that may involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. A pivotal direction for future research is the development of more sustainable and environmentally benign synthetic strategies.

Key areas for exploration include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green alternative to conventional metal-based catalysts. Enzymes operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. Future research could focus on identifying or engineering enzymes, such as reductases or dehydrogenases, capable of constructing or modifying the this compound backbone. This approach would significantly reduce the reliance on toxic heavy metals and organic solvents.

Alternative Energy Sources: Microwave-assisted synthesis and flow chemistry are powerful techniques for accelerating reaction rates, improving yields, and enabling better process control. Applying these technologies to the synthesis of this compound could lead to more energy-efficient and scalable processes. Continuous flow reactors, in particular, offer advantages in terms of safety for handling potentially unstable intermediates and allow for easier automation and optimization.

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water, ionic liquids, or supercritical fluids, can dramatically reduce the environmental footprint of the synthesis. Additionally, exploring the use of renewable starting materials and reagents derived from biomass would contribute to a more sustainable chemical industry.

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. Future synthetic strategies for this compound should be evaluated based on their atom economy, aiming to minimize the formation of byproducts.

Green Chemistry ApproachPotential Application in this compound SynthesisAnticipated Benefits
BiocatalysisEnzymatic coupling of alkyne precursors or selective ketone reduction.Reduced metal waste, mild reaction conditions, high selectivity.
Microwave-Assisted SynthesisAcceleration of coupling and cyclization reactions.Reduced reaction times, improved energy efficiency.
Flow ChemistryContinuous production with enhanced safety and control.Scalability, improved safety, and process optimization.
Green SolventsUse of water, ionic liquids, or bio-derived solvents.Reduced environmental impact and potential for novel reactivity.

Exploration of Novel Catalytic Systems for Diyne Functionalization

The reactivity of the diyne and ketone functionalities in this compound presents a rich playground for catalytic transformations. While classical transition metal catalysis has been instrumental, future research should venture into novel catalytic systems to achieve unprecedented selectivity and reactivity.

Promising areas of investigation are:

Photocatalysis and Electrocatalysis: Visible-light photocatalysis and electrocatalysis offer sustainable methods for activating organic molecules. These techniques could be employed for various transformations of this compound, such as C-H functionalization, cycloadditions, or redox reactions, under mild conditions. The development of novel photosensitizers and electrocatalytic setups tailored for diyne chemistry is a key research direction.

Homogeneous and Heterogeneous Catalysis: While homogeneous catalysts often exhibit high activity and selectivity, their separation and recycling can be challenging. The development of heterogeneous catalysts, such as metal nanoparticles supported on solid matrices or metal-organic frameworks (MOFs), for the functionalization of this compound would offer significant advantages in terms of catalyst recovery and reuse. The synergy between homogeneous and heterogeneous catalysis, for instance, through the immobilization of well-defined molecular catalysts, is another promising avenue.

Frustrated Lewis Pairs (FLPs): FLPs, which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have emerged as powerful catalysts for the activation of small molecules and for hydrogenation reactions. Exploring the potential of FLPs to mediate novel transformations of the alkyne moieties in this compound could lead to metal-free catalytic systems with unique reactivity.

Copper Carbene Intermediates: The in-situ generation of copper carbene intermediates has been shown to be a versatile strategy for alkyne functionalization. Investigating the reactions of such intermediates with this compound could open up new pathways for the synthesis of complex molecular architectures.

Catalytic SystemPotential Transformation of this compoundKey Advantages
Photocatalysis[2+2] cycloadditions, semi-hydrogenation.Use of visible light as a renewable energy source, mild conditions.
Heterogeneous CatalysisSelective hydrogenation, coupling reactions.Catalyst recyclability, process simplification.
Frustrated Lewis PairsMetal-free hydrogenation, hydroamination.Avoidance of transition metals, novel reactivity.
Copper Carbene ChemistryAllene synthesis, C-H insertion reactions.Access to unique molecular scaffolds.

Advanced Characterization Techniques for In Situ Reaction Monitoring and Kinetic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations. The use of advanced, time-resolved spectroscopic techniques for in situ and operando reaction monitoring is a critical future research direction.

Techniques to be explored include:

In Situ Spectroscopy: Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time. This allows for the rapid determination of reaction kinetics and the identification of transient species that may not be observable through traditional offline analysis.

Operando Spectroscopy: This approach involves the simultaneous measurement of catalytic performance and the spectroscopic characterization of the catalyst under actual reaction conditions. Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the electronic and structural properties of the catalyst during the reaction, helping to elucidate the nature of the active species and deactivation pathways.

Mass Spectrometry Techniques: The use of advanced mass spectrometry techniques, such as Reaction Interface Mass Spectrometry (RIMS), can provide detailed mechanistic insights by allowing for the direct sampling and analysis of reaction intermediates from the gas or liquid phase.

Calorimetry: Reaction calorimetry can provide real-time thermodynamic data, which is essential for understanding the energetics of a reaction and for ensuring process safety, particularly for large-scale synthesis.

Characterization TechniqueInformation GainedImpact on Research
In Situ ATR-IR/RamanReal-time concentration profiles of reactants, intermediates, and products.Rapid kinetic analysis and mechanistic elucidation.
Operando XAS/XPSElectronic and geometric structure of the catalyst under reaction conditions.Identification of active catalytic species and deactivation mechanisms.
Reaction CalorimetryHeat flow and thermodynamic parameters of the reaction.Process safety assessment and optimization.

Theoretical Prediction of Novel Reactivity Patterns and Unconventional Transformations

Computational chemistry has become an indispensable tool in modern organic chemistry for predicting reactivity, elucidating reaction mechanisms, and designing new molecules and catalysts. The application of theoretical methods to this compound is a largely unexplored area with immense potential.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound and to calculate the activation energies and reaction pathways for various potential transformations. This can help in understanding the regioselectivity and stereoselectivity of reactions and in predicting the feasibility of novel, yet to be discovered, reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with solvents, reagents, and catalysts. This can be particularly useful for understanding reactions in complex environments and for designing catalysts with optimized binding pockets.

Machine Learning and Artificial Intelligence (AI): The use of machine learning algorithms trained on large datasets of chemical reactions can help in predicting the outcome of new reactions and in identifying promising new reactivity patterns for this compound. AI-driven retrosynthesis tools could also be employed to discover novel and efficient synthetic routes.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of potential intermediates and products, which can aid in their experimental identification and characterization.

Computational MethodApplication to this compoundPotential Outcome
Density Functional Theory (DFT)Calculation of reaction pathways and transition state energies.Prediction of reaction feasibility, selectivity, and mechanism.
Molecular Dynamics (MD)Simulation of molecular motion and intermolecular interactions.Understanding of solvent and catalyst effects.
Machine Learning/AIAnalysis of large datasets to identify reactivity trends.Discovery of novel reactions and optimization of reaction conditions.

Q & A

Q. How can researchers address the lack of toxicological data for this compound in safety assessments?

Q. What protocols ensure robust quantification of this compound decomposition products in complex matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Validate using EPA Method 1631 criteria:
  • Linearity : R² ≥ 0.995 across 3 orders of magnitude.
  • LOD/LOQ : ≤1 ng/mL via signal-to-noise (S/N ≥ 3/10).
    Include fragmentation pathways and collision energy optimization data in supplementary materials .

Methodological Best Practices

  • Data Presentation : Use heatmaps to visualize stability data (e.g., % degradation vs. temperature/humidity) and hierarchical clustering to group similar degradation pathways .
  • Critical Literature Review : Apply PRISMA guidelines to systematically map existing studies, highlighting gaps in mechanistic or ecological data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.